- Pyrimidine sulfamide derivative, preparation method and medical application thereof, World Intellectual Property Organization, , ,
Cas no 934329-77-8 (2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE)
934329-77-8 structure
Product Name:2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
Numero CAS:934329-77-8
MF:C14H17BO3
MW:244.093984365463
MDL:MFCD11227082
CID:1982370
PubChem ID:69400719
Update Time:2024-10-26
2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- 2-(1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzofuran
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran (ACI)
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran
- MB09845
- MFCD11227082
- EN300-365127
- BENZOFURAN-6-BORONIC ACID PINACOL ESTER
- 934329-77-8
- AKOS027393030
- BS-38770
- DA-36843
- F53382
- Z2044739279
- (1-Benzofuran-6-yl)boronic acid pinacol ester
- CS-0175684
- SCHEMBL5314113
- SY248526
-
- MDL: MFCD11227082
- Inchi: 1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-6-5-10-7-8-16-12(10)9-11/h5-9H,1-4H3
- Chiave InChI: MHDVSQAMAAZZEG-UHFFFAOYSA-N
- Sorrisi: O1C2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2)C=C1
Proprietà calcolate
- Massa esatta: 244.1270746g/mol
- Massa monoisotopica: 244.1270746g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 1
- Complessità: 313
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 31.6Ų
Proprietà sperimentali
- Densità: 1.1±0.1 g/cm3
- Punto di ebollizione: 340.0±15.0 °C at 760 mmHg
- Punto di infiammabilità: 159.4±20.4 °C
- PSA: 31.60000
- LogP: 2.73200
- Pressione di vapore: 0.0±0.7 mmHg at 25°C
2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM219126-1g |
2-(Benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
934329-77-8 | 97% | 1g |
$104 | 2021-08-04 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04644-10g |
2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE |
934329-77-8 | 95% | 10g |
$2039 | 2023-09-07 | |
| TRC | T303243-10mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran |
934329-77-8 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T303243-50mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran |
934329-77-8 | 50mg |
$ 115.00 | 2022-06-02 | ||
| TRC | T303243-100mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran |
934329-77-8 | 100mg |
$ 160.00 | 2022-06-02 | ||
| A2B Chem LLC | AI00079-1g |
2-(Benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
934329-77-8 | 95% | 1g |
$77.00 | 2024-07-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0984-250mg |
2-(benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
934329-77-8 | 97% | 250mg |
¥202.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0984-500mg |
2-(benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
934329-77-8 | 97% | 500mg |
¥266.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0984-1g |
2-(benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
934329-77-8 | 97% | 1g |
¥497.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0984-5g |
2-(benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
934329-77-8 | 97% | 5g |
¥2477.0 | 2024-04-16 |
2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Acetonitrile ; rt → 60 °C; 16 h, 60 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 130 °C
Riferimento
- Electroluminescent material based on indole-derivative host and iridium compound dopant for organic electroluminescent device, Korea, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 38 h, 80 °C
Riferimento
- Preparation of 4-carboxypyrazoles as antivirals for treatment of hepatitis C virus (HCV) infection, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; 1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Solvents: Dichloromethane ; 4 h, reflux
1.2 Reagents: Trimethyl borate ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Solvents: Dichloromethane ; 4 h, reflux
Riferimento
- Nanomolar competitive inhibitors of Mycobacterium tuberculosis and Streptomyces coelicolor type II dehydroquinase, ChemMedChem, 2007, 2(2), 194-207
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 18 h, rt → 80 °C
Riferimento
- 4-Amino-6-heterocyclylpicolinates and 6-amino-2-heterocyclylpyrimidinecarboxylates, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Toluene ; 3 h, reflux; reflux → rt
2.1 Reagents: Butyllithium Solvents: Diethyl ether ; 1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
2.2 Reagents: Trimethyl borate ; -78 °C; overnight, -78 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; rt
2.4 Solvents: Dichloromethane ; 4 h, reflux
2.1 Reagents: Butyllithium Solvents: Diethyl ether ; 1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
2.2 Reagents: Trimethyl borate ; -78 °C; overnight, -78 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; rt
2.4 Solvents: Dichloromethane ; 4 h, reflux
Riferimento
- Nanomolar competitive inhibitors of Mycobacterium tuberculosis and Streptomyces coelicolor type II dehydroquinase, ChemMedChem, 2007, 2(2), 194-207
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
1.2 Catalysts: 15-Crown-5 ; 16 h, 130 °C; 130 °C → rt
2.1 Solvents: Toluene ; 3 h, reflux; reflux → rt
3.1 Reagents: Butyllithium Solvents: Diethyl ether ; 1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
3.2 Reagents: Trimethyl borate ; -78 °C; overnight, -78 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ; rt
3.4 Solvents: Dichloromethane ; 4 h, reflux
1.2 Catalysts: 15-Crown-5 ; 16 h, 130 °C; 130 °C → rt
2.1 Solvents: Toluene ; 3 h, reflux; reflux → rt
3.1 Reagents: Butyllithium Solvents: Diethyl ether ; 1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
3.2 Reagents: Trimethyl borate ; -78 °C; overnight, -78 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ; rt
3.4 Solvents: Dichloromethane ; 4 h, reflux
Riferimento
- Nanomolar competitive inhibitors of Mycobacterium tuberculosis and Streptomyces coelicolor type II dehydroquinase, ChemMedChem, 2007, 2(2), 194-207
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 130 °C
Riferimento
- Ni-Catalyzed Reductive Dibenzylation of Trifluoromethylalkenes for CF3-Containing All-Carbon Quaternary Center Construction, Organic Letters, 2023, 25(32), 5995-6000
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; overnight, 80 °C
Riferimento
- Preparation of five membered heterocyclic compounds as STING agonists, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 130 °C
Riferimento
- Preparation of indole-based compounds as organic electroluminescent materials, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
Riferimento
- 4-Amino-6-heterocyclylpicolinates and 6-amino-2-heterocyclylpyrimidinecarboxylates, United States, , ,
2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Raw materials
- 2,3-Dimethylbutane-2,3-diol
- 4-bromo-1-benzofuran
- Bromoacetaldehyde dimethyl acetal
- Bis(pinacolato)diborane
- 1-Bromo-3-(2,2-dimethoxyethoxy)benzene
- benzofuran-6-yl trifluoromethanesulfonate
- 6-bromo-1-benzofuran
2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Preparation Products
2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:934329-77-8)2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
Numero d'ordine:A1094784
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 20:13
Prezzo ($):477.0
Email:sales@amadischem.com
2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Letteratura correlata
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
-
2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:934329-77-8)2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
Purezza:99%
Quantità:5g
Prezzo ($):477.0